7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
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Overview
Description
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of a dimethylamino group, an oxo group, and a benzopyran ring structure, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the reaction of 3-(dimethylamino)phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous zinc chloride. The reaction is carried out under reflux conditions in absolute ethanol, leading to the formation of the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted coumarins, reduced alcohol derivatives, and oxidized carboxylic acids .
Scientific Research Applications
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, optical brighteners, and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, affecting their activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Another coumarin derivative with hydroxyl substitution.
4-Dimethylaminobenzaldehyde: Similar structure but lacks the benzopyran ring.
Dimethylaminoquinolines: Compounds with a quinoline ring and dimethylamino group.
Uniqueness
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorescence properties and ability to undergo diverse chemical reactions make it valuable in various research and industrial applications.
Properties
CAS No. |
57597-39-4 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7-(dimethylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-13(2)10-4-3-8-5-9(7-14)12(15)16-11(8)6-10/h3-7H,1-2H3 |
InChI Key |
RHZUYJDKHFJVGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Origin of Product |
United States |
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